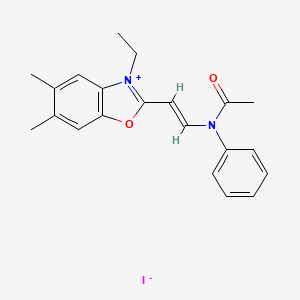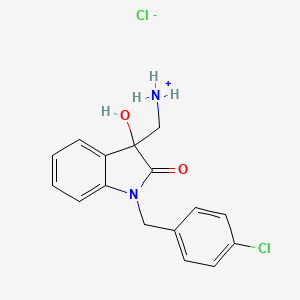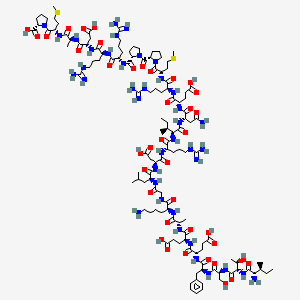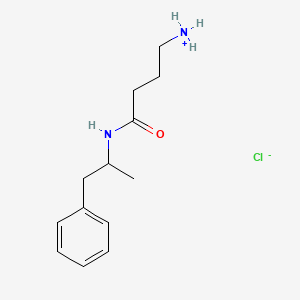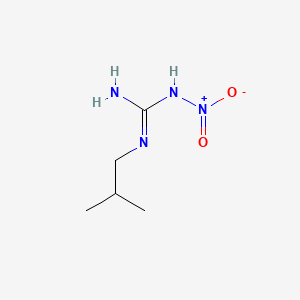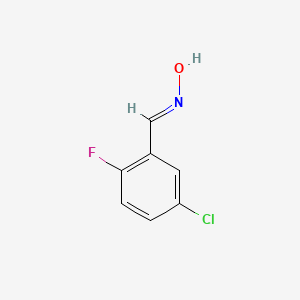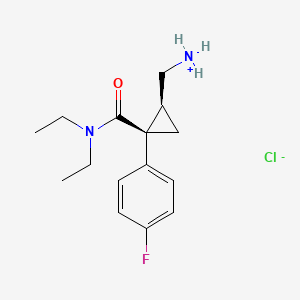
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is a synthetic compound with a unique cyclopropane structure It is characterized by the presence of an aminomethyl group, a p-fluorophenyl group, and a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the p-Fluorophenyl Group: This step involves the coupling of a p-fluorophenyl group to the cyclopropane ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where various nucleophiles can replace the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the p-fluorophenyl group can participate in π-π interactions. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine hydrochloride: This compound shares the p-fluorophenyl group but has a piperazine ring instead of a cyclopropane ring.
1-(4-Fluorophenyl)biguanide hydrochloride: This compound also contains the p-fluorophenyl group but has a biguanide structure.
Uniqueness
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature can lead to different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105335-54-4 |
|---|---|
Formule moléculaire |
C15H22ClFN2O |
Poids moléculaire |
300.80 g/mol |
Nom IUPAC |
[(1S,2R)-2-(diethylcarbamoyl)-2-(4-fluorophenyl)cyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21FN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-5-7-13(16)8-6-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1 |
Clé InChI |
LNJPACRITRAPDO-YLCXCWDSSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=C(C=C2)F.[Cl-] |
SMILES canonique |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=C(C=C2)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


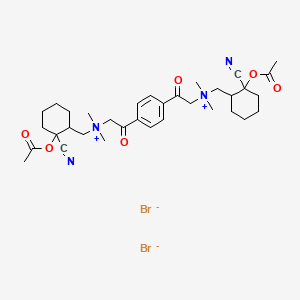
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
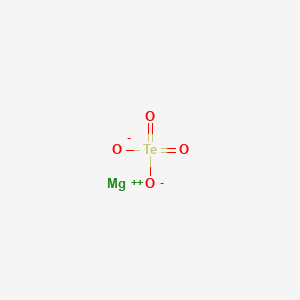
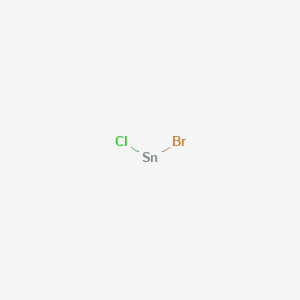

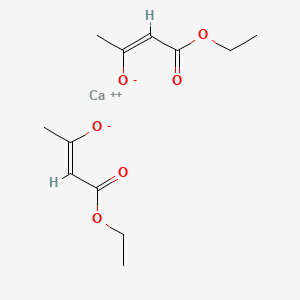
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
